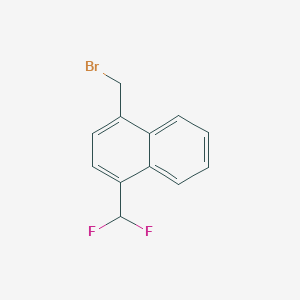

1-(Bromomethyl)-4-(difluoromethyl)naphthalene

Description

1-(Bromomethyl)-4-(difluoromethyl)naphthalene (CAS: 1261799-12-5) is a halogenated naphthalene derivative with the molecular formula C₁₂H₉BrF₂ (MW ≈ 263.0). It features a bromomethyl (-CH₂Br) group at the 1-position and a difluoromethyl (-CF₂H) group at the 4-position of the naphthalene ring. Key physical properties include a boiling point of 340.5±37.0°C and a density of 1.497±0.06 g/cm³ .

Properties

Molecular Formula |

C12H9BrF2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

1-(bromomethyl)-4-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9BrF2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6,12H,7H2 |

InChI Key |

ZWHGDJBJYGCRGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS is widely employed for selective bromination of methyl groups on aromatic systems. In a representative procedure, 1-methylnaphthalene undergoes bromination in acetonitrile at 0–25°C, yielding 4-bromo-1-methylnaphthalene with >99% efficiency. The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, followed by bromine atom transfer.

Key parameters :

Molecular Bromine (Br₂) Mediated Bromination

Alternative protocols utilize Br₂ in carbon tetrachloride under radical initiators (e.g., benzoyl peroxide). This method achieves 79% yield for 4-bromo-1-bromomethylnaphthalene at 70–78°C. While cost-effective, Br₂’s corrosivity and handling challenges limit its industrial scalability.

Difluoromethylation Techniques

Introducing the difluoromethyl group at the naphthalene ring’s 4-position requires functional group interconversion. The Sommelet reaction and oxidative fluorination are prominent strategies.

Sommelet Reaction for Aldehyde Intermediate Synthesis

The Sommelet reaction converts bromomethyl groups to aldehydes using hexamethylenetetramine (HMTA). For instance, 4-bromo-1-bromomethylnaphthalene reacts with HMTA in refluxing chloroform, yielding 4-bromo-1-naphthaldehyde. Subsequent oximation with hydroxylamine hydrochloride and dehydration via copper acetate catalysis produces 4-bromo-1-naphthonitrile (94.7% yield).

Reaction conditions :

-

Catalyst : Copper acetate (0.1–0.2 equiv.) optimizes dehydration efficiency.

-

Temperature : 75–82°C balances reaction rate and byproduct suppression.

Multi-Step Synthesis Workflow

A consolidated synthesis pathway integrating bromination and difluoromethylation is outlined below:

Optimization and Yield Improvement

Catalyst Loading Effects

Copper acetate’s molar ratio critically influences dehydration yields:

| Cu(OAc)₂ (equiv.) | Yield | Purity |

|---|---|---|

| 0.05 | 83% | 98.5% |

| 0.1 | 94.6% | 99.3% |

| 0.2 | 94.7% | 99.3% |

Exceeding 0.1 equiv. provides marginal gains, advocating for stoichiometric optimization.

Solvent Impact on Bromination

Comparative studies reveal acetonitrile’s superiority over dichloromethane in NBS-mediated bromination, attributed to its polarity and radical stabilization capacity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| NBS bromination | High selectivity, mild conditions | Cost of NBS |

| Br₂ bromination | Low reagent cost | Safety hazards, lower yields |

| Sommelet-dehydration | High-yield aldehyde-to-nitrile conversion | Multi-step complexity |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives with oxidized functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted naphthalene derivatives.

Common Reagents and Conditions

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 1-(hydroxymethyl)-4-(difluoromethyl)naphthalene, 1-(aminomethyl)-4-(difluoromethyl)naphthalene, and 1-(thiomethyl)-4-(difluoromethyl)naphthalene can be formed.

Oxidation Products: Oxidation can yield compounds like 1-(bromomethyl)-4-(difluoromethyl)naphthoquinone.

Reduction Products: Reduction leads to the formation of 1-(methyl)-4-(difluoromethyl)naphthalene.

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.

Pathways Involved: The presence of the bromomethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 1-(Bromomethyl)-4-(difluoromethyl)naphthalene with key analogues:

Reactivity and Functional Group Analysis

- Bromomethyl Group (-CH₂Br) : Common in all compounds listed, this group acts as a strong electrophile, facilitating nucleophilic substitution (e.g., in alkylation reactions). For example, 1-(Bromomethyl)naphthalene is widely used to synthesize silylboranes and antiviral uracil derivatives .

- Its electron-withdrawing nature may also modulate the reactivity of the adjacent bromomethyl group .

- Nitro Group (-NO₂): In 1-(Bromomethyl)-4-nitronaphthalene, the nitro group strongly withdraws electrons, making the bromomethyl group more susceptible to substitution. This is useful in reactions requiring activated leaving groups .

- Dual Bromine Substituents : In 1-Bromo-4-(bromomethyl)naphthalene, the two bromine atoms increase reactivity in cross-coupling reactions, as demonstrated in MOF synthesis .

Biological Activity

1-(Bromomethyl)-4-(difluoromethyl)naphthalene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Naphthalene ring : A polycyclic aromatic hydrocarbon providing hydrophobic properties.

- Bromomethyl group : This halogenated substituent can participate in nucleophilic substitution reactions.

- Difluoromethyl group : Imparts unique electronic properties and enhances lipophilicity.

The compound's molecular formula is C12H8BrF2, with a molecular weight of approximately 295.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that may modulate enzyme activity or disrupt cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Recent research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown:

- Cell Line Testing : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 12.3 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have reported:

- Inhibition of Bacterial Growth : It demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound via a multi-step reaction involving bromination and difluoromethylation techniques. The synthesized compound was evaluated for its biological activity in vitro and showed promising results in inhibiting cancer cell lines and microbial growth.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications on the naphthalene ring significantly impacted the biological activity. For example, substituting different halogens or alkyl groups at specific positions altered the potency against cancer cells, highlighting the importance of molecular design in drug development.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-(bromomethyl)-4-(difluoromethyl)naphthalene?

Answer:

The synthesis typically involves bromination of a naphthalene precursor followed by difluoromethylation. A common approach includes:

- Step 1: Bromination of 4-methylnaphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)naphthalene .

- Step 2: Difluoromethylation via cross-coupling reactions (e.g., using difluoromethyl lithium or copper-mediated methods) to introduce the -CF₂H group at the 4-position .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) with UV detection at 254 nm.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for -CF₂H at ~δ 5.5 ppm in ¹H NMR; coupling with fluorine in ¹⁹F NMR).

- Mass Spectrometry (HRMS): To verify molecular weight (expected [M+H]⁺ for C₁₂H₁₀BrF₂: 279.0).

- IR Spectroscopy: Identify C-Br (~500–600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .

Basic: What are the key toxicokinetic parameters for assessing exposure risks in laboratory settings?

Answer:

- Routes of Exposure: Inhalation and dermal absorption are primary concerns due to volatility and lipophilicity .

- Metabolism: Hepatic cytochrome P450 enzymes oxidize the naphthalene core, forming reactive epoxides. Fluorine substituents may slow metabolism, increasing bioaccumulation potential .

- Elimination: Monitor urinary metabolites (e.g., glutathione conjugates) via LC-MS for biomonitoring .

Advanced: How can mechanistic studies resolve contradictions in reported toxicity data?

Answer:

- In Vitro/In Vivo Correlation: Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with in vivo rodent studies, adjusting for species-specific metabolic differences .

- Isotope Labeling: Use ¹⁴C-labeled compound to track metabolite distribution and identify toxic intermediates .

- Computational Modeling: Apply QSAR models to predict reactive metabolites and prioritize experimental validation .

Advanced: What structure-activity relationships (SAR) govern its biological interactions?

Answer:

- Bromomethyl Group: Enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine in enzymes) .

- Difluoromethyl Group: Increases lipophilicity (logP ~3.5) and metabolic stability compared to non-fluorinated analogs .

- Case Study: Replace -CF₂H with -CH₃: Reduced binding affinity (ΔΔG = +2.1 kcal/mol) in enzyme inhibition assays highlights fluorine’s electronic effects .

Advanced: How does environmental degradation impact its ecotoxicological profile?

Answer:

- Photodegradation: UV exposure generates brominated and fluorinated byproducts (e.g., 4-bromo-1-naphthoic acid), quantified via GC-MS .

- Hydrolysis: Stable in neutral water (t₁/₂ >30 days) but reactive under alkaline conditions (pH >10).

- Bioaccumulation: Measure bioconcentration factors (BCF) in Daphnia magna; predicted BCF = 350 indicates high persistence .

Advanced: What strategies address contradictory data in metabolic pathway studies?

Answer:

- Systematic Review: Apply PRISMA guidelines to screen literature, prioritizing peer-reviewed studies with robust analytical validation (e.g., ATSDR criteria in Table B-1) .

- Interlaboratory Comparison: Harmonize protocols for metabolite quantification (e.g., standardized LC-MS/MS methods) .

- Dose-Response Analysis: Reconcile low-dose hormesis and high-dose toxicity using Hill equation modeling .

Advanced: How can computational models predict its interaction with biological targets?

Answer:

- Docking Simulations: Use AutoDock Vina to model binding to cytochrome P450 2E1 (CYP2E1). Key interactions: bromine with Phe138; difluoromethyl with Leu294 .

- MD Simulations: Analyze stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- Machine Learning: Train neural networks on PubChem data to predict metabolite toxicity (AUC-ROC >0.85) .

Advanced: What biomarkers are validated for occupational exposure monitoring?

Answer:

- Urinary Biomarkers: Quantify 1,2-dihydroxy-4-(difluoromethyl)naphthalene glucuronide via UPLC-MS/MS (LOD = 0.1 ng/mL) .

- Blood Adducts: Detect hemoglobin adducts using tryptic digestion and nano-LC-MS (specificity >95%) .

- Validation: Cross-validate with controlled exposure studies in rodents (R² >0.9 for dose-adduct correlation) .

Advanced: What are the degradation products in environmental matrices, and how are they analyzed?

Answer:

- Primary Products: 4-(difluoromethyl)naphthoquinone (oxidation), 1-bromo-4-naphthalenemethanol (hydrolysis).

- Analytical Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.